Nona-2,4-dienal can be derived from various natural sources, including walnuts, where it is identified as a key odorant. It belongs to the class of unsaturated aldehydes, specifically containing two double bonds in its structure. This compound is often studied within the context of flavor and fragrance chemistry due to its potent aroma properties .
The synthesis of Nona-2,4-dienal can be achieved through several methods, with one prominent approach being the reaction of appropriate alkyl halides with aldehydes or through the oxidation of corresponding alcohols. A common synthetic route involves the use of Wittig reactions or similar methodologies that allow for the formation of the desired carbon chain and functional group .
For laboratory synthesis, starting materials such as 1-octene can be subjected to ozonolysis followed by reduction to yield Nona-2,4-dienal. The purification process typically involves techniques such as gas chromatography or high-performance liquid chromatography to isolate the compound from reaction mixtures .
Nona-2,4-dienal features a straight-chain structure with two double bonds located at positions 2 and 4 relative to the aldehyde functional group. Its structural representation can be denoted as:
The molecular weight of Nona-2,4-dienal is approximately 142.21 g/mol. The compound exhibits a boiling point around 150 °C and has a density of approximately 0.85 g/cm³ at room temperature .
Nona-2,4-dienal can participate in various chemical reactions typical for aldehydes and unsaturated compounds. These include:
In practical applications, reactions involving Nona-2,4-dienal are often monitored using gas chromatography-mass spectrometry (GC-MS) to identify products and assess yields accurately .
The mechanism by which Nona-2,4-dienal exerts its effects primarily revolves around its olfactory properties. When released into the air or incorporated into food products, it interacts with olfactory receptors in the human nose, leading to sensory perception. The specific binding affinity of this compound to certain receptors contributes significantly to its aromatic profile.
Studies have shown that Nona-2,4-dienal can be perceived at very low concentrations (in parts per billion), highlighting its potency as an odorant .
Nona-2,4-dienal is a colorless liquid at room temperature with a characteristic odor reminiscent of fresh walnuts. It has a flash point of around 50 °C and is soluble in organic solvents such as ethanol and ether but less soluble in water due to its hydrophobic nature.
As an unsaturated aldehyde, Nona-2,4-dienal undergoes typical reactions associated with aldehydes including nucleophilic addition reactions. Its reactivity is influenced by the presence of conjugated double bonds which can participate in electrophilic addition reactions .
Nona-2,4-dienal finds applications primarily in the food industry as a flavoring agent due to its pleasant aroma. It is also utilized in research settings for studying flavor compounds and their interactions in food matrices. Additionally, it serves as a model compound in analytical chemistry for developing methods to detect volatile organic compounds in complex mixtures .
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